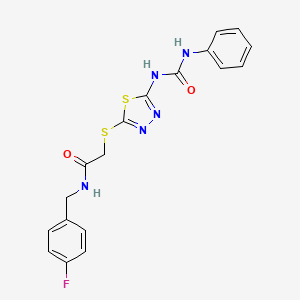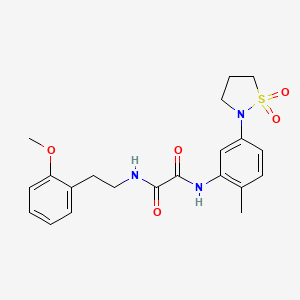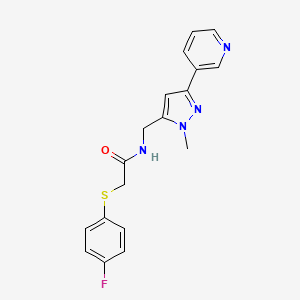
3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide involves the inhibition of specific proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and polo-like kinases (PLKs). By inhibiting these proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide is its specificity towards specific proteins involved in cell proliferation and survival, which makes it a potential candidate for targeted cancer therapy. However, one of the limitations is the lack of in vivo studies, which makes it difficult to assess its efficacy and safety in animal models.
Future Directions
There are several future directions for the research on 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide. One of the directions is to conduct in vivo studies to assess its efficacy and safety in animal models. Additionally, further research is needed to explore its potential applications in other fields such as inflammatory diseases and neurodegenerative diseases. Furthermore, the development of novel synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide involves the reaction of 3-fluoro-4-methoxybenzoic acid with 6-(furan-3-yl)pyridin-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
Scientific Research Applications
3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-17-5-3-13(8-15(17)19)18(22)21-10-12-2-4-16(20-9-12)14-6-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWMIYUQXBFRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2977809.png)




![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2977817.png)
![N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2977818.png)